1,2,4-Trinitrobenzene

描述

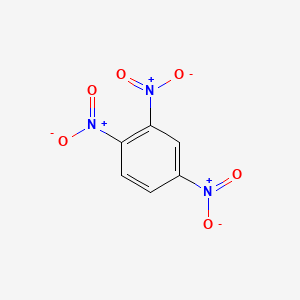

Structure

3D Structure

属性

IUPAC Name |

1,2,4-trinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJRABFYHOHGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209854 | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-31-1 | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1,2,4-Trinitrobenzene

Introduction

1,2,4-Trinitrobenzene is an aromatic nitro compound of significant interest in the field of energetic materials and as an intermediate in chemical synthesis. Its asymmetric substitution pattern distinguishes it from its more common isomer, 1,3,5-trinitrobenzene. This guide outlines a plausible multi-step synthetic approach to this compound, commencing from the readily available starting material, aniline (B41778). The core of this proposed synthesis involves the controlled nitration of a dinitrobenzene precursor, which itself is synthesized through a directed nitration and subsequent diazotization-nitration sequence.

Proposed Overall Reaction Pathway

The proposed synthesis of this compound is a multi-step process designed to control the regioselectivity of the nitration reactions. The general pathway is outlined below.

Caption: Proposed synthetic pathway for this compound from aniline.

Experimental Protocols

Synthesis of 1,4-Dinitrobenzene (Precursor)

The synthesis of the 1,4-dinitrobenzene precursor is proposed to proceed via the nitration of aniline, with a protection-deprotection strategy to ensure the desired para-substitution, followed by a Sandmeyer-type reaction.

Step 1: Acetylation of Aniline to Acetanilide

-

Reaction: Aniline is reacted with acetic anhydride to protect the amino group as an acetamido group. This prevents oxidation of the amino group during nitration and directs the incoming nitro group to the para position.

-

Procedure:

-

In a fume hood, add 10 g of aniline to a 250 mL beaker.

-

Slowly add 12 g of acetic anhydride to the aniline while stirring.

-

Stir the mixture for 5-10 minutes until the reaction is complete (the mixture may solidify).

-

Pour 100 mL of cold water into the beaker and stir to break up the solid.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide.

-

Step 2: Nitration of Acetanilide to 4-Nitroacetanilide

-

Reaction: The protected aniline (acetanilide) is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetamido group directs the nitration primarily to the para position.

-

Procedure:

-

In a 250 mL flask, dissolve 10 g of dry acetanilide in 20 mL of glacial acetic acid.

-

Cool the flask in an ice bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the acetanilide solution with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, let the mixture stand at room temperature for 1 hour.

-

Pour the reaction mixture onto 200 g of crushed ice with stirring.

-

Collect the precipitated 4-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol (B145695).

-

Step 3: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline

-

Reaction: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-nitroaniline.

-

Procedure:

-

In a 250 mL round-bottom flask, place the recrystallized 4-nitroacetanilide.

-

Add 50 mL of 70% sulfuric acid.

-

Heat the mixture under reflux for 30 minutes.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Neutralize the solution by slowly adding a concentrated sodium hydroxide (B78521) solution until the 4-nitroaniline precipitates.

-

Collect the yellow precipitate of 4-nitroaniline by vacuum filtration and wash with cold water.

-

Recrystallize from a mixture of water and ethanol.

-

Step 4: Conversion of 4-Nitroaniline to 1,4-Dinitrobenzene

-

Reaction: 4-nitroaniline is converted to its diazonium salt, which is then treated with sodium nitrite (B80452) in the presence of a copper catalyst to replace the diazonium group with a nitro group.

-

Procedure:

-

In a 500 mL beaker, dissolve 5 g of 4-nitroaniline in 15 mL of concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 3 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes.

-

In a separate 1 L beaker, prepare a solution of 10 g of sodium nitrite in 50 mL of water and add 1 g of freshly prepared cuprous oxide (Cu₂O).

-

Slowly and carefully add the cold diazonium salt solution to the sodium nitrite-copper oxide mixture with vigorous stirring. An effervescence will be observed.

-

After the addition is complete, allow the mixture to stand for 2 hours, then heat it on a water bath at 50-60 °C for 30 minutes.

-

Cool the mixture and collect the solid product by vacuum filtration.

-

Wash the product with water, then with a small amount of cold ethanol.

-

Recrystallize the crude 1,4-dinitrobenzene from ethanol.

-

Nitration of 1,4-Dinitrobenzene to this compound

-

Reaction: The final step involves the nitration of 1,4-dinitrobenzene under harsh conditions to introduce a third nitro group. The existing nitro groups are deactivating, necessitating the use of fuming nitric acid and oleum (fuming sulfuric acid).

-

Procedure:

-

Caution: This reaction should only be performed by experienced chemists in a specialized laboratory with appropriate safety measures, including a blast shield and remote handling capabilities.

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 20 mL of 30% oleum.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 5 g of finely powdered 1,4-dinitrobenzene to the stirred oleum, ensuring the temperature does not exceed 10 °C.

-

From the dropping funnel, slowly add 10 mL of fuming nitric acid (95-100%) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly and carefully heat the reaction mixture to 120-140 °C.

-

Maintain this temperature for 4-6 hours with continuous stirring.

-

Carefully cool the reaction mixture to room temperature.

-

Very slowly and cautiously, pour the reaction mixture onto a large excess of crushed ice (at least 500 g) with vigorous stirring in a large beaker.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration.

-

Wash the product thoroughly with cold water until the washings are neutral.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Data Presentation

The following table summarizes the expected, though largely theoretical, quantitative data for the key steps in the synthesis of this compound. Actual yields may vary significantly and require experimental optimization.

| Reaction Step | Starting Material | Molar Mass ( g/mol ) | Mass (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| Precursor Synthesis | |||||||

| Nitration of Acetanilide | Acetanilide | 135.17 | 10 | 4-Nitroacetanilide | 180.16 | 13.33 | 70-80 |

| Hydrolysis | 4-Nitroacetanilide | 180.16 | ~10 | 4-Nitroaniline | 138.13 | 7.67 | 85-95 |

| Diazotization-Nitration | 4-Nitroaniline | 138.13 | 5 | 1,4-Dinitrobenzene | 168.11 | 6.09 | 40-50 |

| Final Nitration | |||||||

| Nitration of Dinitrobenzene | 1,4-Dinitrobenzene | 168.11 | 5 | This compound | 213.11 | 6.34 | 30-50 |

Reaction Mechanisms and Experimental Workflow

Electrophilic Aromatic Substitution: Nitration

The core reaction in this synthesis is electrophilic aromatic substitution, specifically nitration. The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid.

Caption: General mechanism for electrophilic aromatic nitration.

Experimental Workflow for Final Nitration Step

The workflow for the final, high-temperature nitration requires careful control and specialized equipment due to the hazardous nature of the reagents and the exothermic reaction.

Caption: Experimental workflow for the nitration of 1,4-dinitrobenzene.

Electrophilic Aromatic Substitution on 1,2,4-Trinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,4-Trinitrobenzene stands as a formidable challenge in the realm of electrophilic aromatic substitution (EAS). The presence of three potent electron-withdrawing nitro (-NO₂) groups profoundly deactivates the aromatic ring, rendering it exceptionally resistant to attack by electrophiles. This guide delineates the theoretical underpinnings of this low reactivity, explores the stringent conditions requisite for such transformations, and provides a framework for approaching EAS reactions on this and similarly deactivated aromatic systems. While direct, high-yield electrophilic substitution on this compound is sparsely documented, this paper extrapolates from the known chemistry of other deactivated aromatics to offer insights into potential synthetic strategies and their inherent challenges.

The Challenge of Electrophilic Aromatic Substitution on this compound

The core of an electrophilic aromatic substitution reaction is the attack of an electron-rich aromatic ring on a positively charged or polarized electrophile.[1] The reaction rate is critically influenced by the electronic nature of the substituents already present on the aromatic ring.[2][3]

Electron-withdrawing groups, such as the nitro group, deactivate the aromatic ring towards electrophilic attack through two primary mechanisms:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bond framework.

-

Resonance Effect: The nitro group can withdraw electron density from the aromatic ring via resonance, creating a partial positive charge on the ring, which repels incoming electrophiles.[2]

In the case of this compound, the cumulative inductive and resonance effects of three nitro groups lead to a significant decrease in the electron density of the benzene ring, making it a very poor nucleophile.[4] Consequently, extremely harsh reaction conditions are necessary to force any electrophilic substitution to occur.[1]

General Mechanisms and Challenges for Electrophilic Aromatic Substitution on this compound

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process:

-

Formation of a Sigma Complex (Arenium Ion): The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step.[3]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

For this compound, the high energy of activation for the formation of the sigma complex is the principal barrier to reaction.

Nitration

Nitration involves the introduction of a nitro group onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[5][6] The active electrophile is the nitronium ion (NO₂⁺).[7][8][9][10]

Challenges and Conditions:

Due to the extreme deactivation of the this compound ring, nitration to form tetranitrobenzene is exceedingly difficult. If the reaction were to proceed, it would require exceptionally harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid or oleum (B3057394) at high temperatures.[11] The directing effects of the existing nitro groups would favor substitution at the C-5 position, which is meta to the C-1 and C-4 nitro groups and ortho to the C-2 nitro group. However, the overall deactivation makes this a highly unfavorable process.

Table 1: Summary of Challenges and Requirements for Nitration of this compound

| Parameter | Challenge/Requirement |

| Reactivity | Extremely low due to the deactivating effect of three nitro groups. |

| Reagents | Fuming nitric acid in concentrated sulfuric acid or oleum. |

| Conditions | High temperatures and prolonged reaction times. |

| Expected Product | 1,2,4,5-Tetranitrobenzene. |

| Yield | Expected to be extremely low to negligible. |

Logical Workflow for Hypothetical Nitration

Caption: Hypothetical workflow for the nitration of this compound.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[8][10][12] The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide.[7]

Challenges and Conditions:

Similar to nitration, the sulfonation of this compound is highly challenging. The reaction would necessitate the use of concentrated oleum and elevated temperatures.[13] The directing effects would again favor substitution at the C-5 position.

Table 2: Summary of Challenges and Requirements for Sulfonation of this compound

| Parameter | Challenge/Requirement |

| Reactivity | Extremely low. |

| Reagents | Concentrated oleum (H₂SO₄/SO₃). |

| Conditions | High temperatures. |

| Expected Product | This compound-5-sulfonic acid. |

| Yield | Expected to be extremely low. |

Logical Workflow for Hypothetical Sulfonation

Caption: Hypothetical workflow for the sulfonation of this compound.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a stronger electrophile.[5][9][14]

Challenges and Conditions:

The deactivation of the ring in this compound makes it highly resistant to halogenation even in the presence of strong Lewis acids. Extremely forcing conditions would be required, and the reaction is unlikely to be efficient.

Table 3: Summary of Challenges and Requirements for Halogenation of this compound

| Parameter | Challenge/Requirement |

| Reactivity | Extremely low. |

| Reagents | Halogen (e.g., Cl₂, Br₂) with a strong Lewis acid catalyst (e.g., AlCl₃, FeBr₃). |

| Conditions | High temperatures, possibly high pressure. |

| Expected Product | 5-Halo-1,2,4-trinitrobenzene. |

| Yield | Expected to be negligible. |

Logical Workflow for Hypothetical Halogenation

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 13. Predict the major products of the following reactions. (c) nitrob... | Study Prep in Pearson+ [pearson.com]

- 14. quora.com [quora.com]

chemical and physical properties of 1,2,4-trinitrobenzene

An In-depth Technical Guide to 1,2,4-Trinitrobenzene

This guide provides a comprehensive overview of the (1,2,4-TNB), tailored for researchers, scientists, and professionals in drug development. It covers its fundamental characteristics, reactivity, explosive nature, and detailed experimental protocols for related compounds.

General and Chemical Identifiers

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with three nitro functional groups.[1] These electron-withdrawing groups significantly influence its chemical behavior and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 610-31-1 | [1][2][3] |

| Molecular Formula | C₆H₃N₃O₆ | [1][2][3] |

| Molecular Weight | 213.105 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1][2] |

| InChIKey | OJJRABFYHOHGGU-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | asym-Trinitrobenzene, 1,2,4-Trinitrobenzol | [1][4] |

Physical Properties

The physical state of this compound is a solid at standard conditions. Its properties are summarized below.

| Property | Value | Source |

| Melting Point | 61 °C | [4] |

| Density | 1.730 g/mL | [4] |

| Water Solubility | Insoluble | [5] |

| Solubility in Organics | 1g dissolves in 6.17g of methanol (B129727) and 18.35g of ethanol. | [4] |

| Topological Polar Surface Area | 138 Ų | [1] |

Chemical and Explosive Properties

The presence of multiple nitro groups makes this compound a high explosive.[5] Aromatic nitro compounds like trinitrobenzene are strong oxidizing agents.[5]

Reactivity and Stability:

-

Explosive Nature : It is classified as a high explosive that can be ignited by heat or shock, burning vigorously when dry.[5][6] The primary hazard is the blast from an instantaneous explosion.[5]

-

Reactivity with Bases : Aromatic nitro compounds may explode in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide, even in aqueous or organic solvents.[5]

-

Reactivity with Reducing Agents : Vigorous reactions, potentially leading to detonation, can occur if mixed with reducing agents like hydrides, sulfides, and nitrides.[5]

-

Thermal Stability : When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and can explode.[7]

-

Nucleophilic Substitution : The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Studies on related 1-X-2,4,6-trinitrobenzenes show that hydroxide ions can attack unsubstituted ring positions to form σ-adducts or attack substituted positions, leading to displacement.[8]

Experimental Protocols

Synthesis of 1,3,5-Trinitrobenzene (B165232) via Decarboxylation

This protocol describes the preparation of 1,3,5-trinitrobenzene from 2,4,6-trinitrobenzoic acid, which is obtained through the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT).[9]

Materials:

-

Crude 2,4,6-trinitrobenzoic acid (from oxidation of 1.6 moles of TNT)

-

Deionized water

-

15% Sodium hydroxide solution

-

Glacial acetic acid

Procedure:

-

Neutralization: The crude trinitrobenzoic acid is mixed with 2 liters of water at 35°C in a 5-liter flask equipped with a stirrer.[9] The temperature should not fall below 35°C to ensure solubility.[9]

-

15% sodium hydroxide solution is added with continuous stirring until a faint red color persists.[9] Care must be taken to avoid excess alkali.[9]

-

The color is immediately discharged by adding one or two drops of acetic acid. The solution is then filtered to remove any unreacted trinitrotoluene.[9]

-

Decarboxylation: The filtrate is transferred to a 5-liter flask, and 70 cc of glacial acetic acid is added.[9]

-

The mixture is heated gently with continuous stirring. 1,3,5-Trinitrobenzene separates as crystalline froth.[9]

-

Heating and stirring are continued for approximately 2.25 hours, until the evolution of gas ceases and the crystals integrate into the solution.[9]

-

Isolation and Purification: The mixture is allowed to cool, and the crystals are collected by filtration.[9]

-

The product is recrystallized from glacial acetic acid to yield pure 1,3,5-trinitrobenzene with a melting point of 121–122°C.[9]

Nitration of 1,2,4-Trichlorobenzene

This procedure outlines the synthesis of 2,4,5-trichloronitrobenzene (B44141), demonstrating a typical nitration process on a substituted benzene ring.[10]

Materials:

-

1,2,4-Trichlorobenzene (1,2,4-TCB)

-

Nitric acid (various concentrations)

-

Sulfuric acid

Procedure:

-

Mixed Acid Preparation: A mixed acid is prepared by combining nitric acid and sulfuric acid in a calculated ratio.[10]

-

Reaction Setup: An appropriate amount of 1,2,4-TCB is added to a three-port flask.[10]

-

Addition of Nitrating Agent: The mixed acid is added to the flask over 1.5 to 2 hours while controlling the temperature. A cold water bath is used for cooling if the reaction becomes too intense.[10] Optimal acid addition temperature is controlled at 50°C.[10]

-

Reaction and Insulation: After the acid addition is complete, the mixture is gradually heated to 70–80°C and held at this temperature for 0.5 to 2 hours to ensure the reaction goes to completion.[10] The optimal insulation reaction temperature is between 60-70°C.[10]

-

Workup: The reaction mixture is processed to isolate the 2,4,5-trichloronitrobenzene product.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards : It is a high explosive sensitive to shock and heat.[5][6] It is toxic and can be absorbed through the skin.[6] High-level exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[6] It may also cause damage to the liver and nervous system.[6]

-

Fire Fighting : In case of fire, the area should be evacuated. Due to the mass explosion hazard, one should not fight the fire when it reaches the explosives.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. In poorly ventilated areas, respiratory protection is necessary.

-

Storage : Store in a locked, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[11] It should be stored in accordance with local regulations for explosives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H3N3O6 | CID 123076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. TRINITROBENZENE, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. 1,3,5-TRINITROBENZENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Reactions of 1-X-2,4,6-trinitrobenzenes and 1-X-2,4-dinitrobenzenes with hydroxide ions. Comparison of the relative rates of nucleophilic attack at substituted and unsubstituted ring-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. guidechem.com [guidechem.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Trinitrobenzene (CAS Number: 610-31-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,4-trinitrobenzene (CAS No. 610-31-1). It is intended for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document presents quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of its synthesis and a postulated thermal decomposition pathway.

Introduction

This compound is a nitroaromatic compound with the chemical formula C₆H₃N₃O₆. As a member of the trinitrobenzene isomer family, its properties are of interest in various fields, including chemistry, materials science, and toxicology. Accurate physicochemical data is crucial for understanding its behavior, potential applications, and safety considerations.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various scientific sources.

Table 1: General and Physical Properties

| Property | Value | Unit |

| Molecular Formula | C₆H₃N₃O₆ | - |

| Molecular Weight | 213.11 | g/mol |

| Appearance | Pale yellow solid | - |

| Melting Point | 61 | °C |

| Density | 1.730 | g/mL |

Table 2: Thermodynamic Properties

| Property | Value | Unit |

| Enthalpy of Combustion (ΔcH°solid) | -2828 | kJ/mol[1] |

| Enthalpy of Vaporization (ΔvapH) | 82.6 | kJ/mol[2] |

Table 3: Solubility Data

| Solvent | Solubility |

| Methanol | 1g dissolves in 6.17g of methanol |

| Ethanol | 1g dissolves in 18.35g of ethanol |

| Water | Limited solubility |

| Acetone | Soluble |

| Benzene (B151609) | Soluble |

Synthesis and Reaction Pathways

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a dinitrobenzene isomer. The most probable precursors are 1,2-dinitrobenzene (B166439) or 1,4-dinitrobenzene. The reaction is an electrophilic aromatic substitution where a nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid), attacks the benzene ring.

The logical workflow for the synthesis is depicted below.

Postulated Thermal Decomposition Pathway

The postulated initial steps of thermal decomposition are illustrated in the following diagram.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using the capillary method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Density

The density of solid this compound can be determined by the water displacement method.

Methodology:

-

A known mass of the solid is weighed using an analytical balance.

-

A graduated cylinder is partially filled with water, and the initial volume is recorded.

-

The weighed solid is carefully submerged in the water in the graduated cylinder.

-

The final volume is recorded.

-

The volume of the solid is the difference between the final and initial volumes.

-

The density is calculated by dividing the mass of the solid by its volume.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or the Thiele tube method. Given that nitroaromatic compounds can be thermally sensitive, distillation should be conducted with care, potentially under reduced pressure.

Methodology (Thiele Tube):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Determination of Vapor Pressure

The vapor pressure of this compound can be measured using a technique suitable for low-volatility solids, such as Knudsen Effusion Mass Spectrometry (KEMS).

Methodology (KEMS):

-

A small sample of the solid is placed in a Knudsen cell, which is a small, temperature-controlled container with a small orifice.

-

The cell is placed in a high-vacuum system connected to a mass spectrometer.

-

The sample is heated to a specific temperature, and the rate of effusion of the substance through the orifice is measured by the mass spectrometer.

-

The vapor pressure is calculated from the effusion rate using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molecular weight of the substance.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient time to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in g/100 mL or mol/L).

Safety and Handling

Nitroaromatic compounds, including this compound, should be handled with caution as they can be toxic and are potentially explosive under certain conditions (e.g., heat, shock). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Conclusion

This technical guide provides a consolidated source of physicochemical data and relevant experimental methodologies for this compound. The presented information is essential for researchers and scientists working with this compound, enabling a better understanding of its properties and facilitating its safe handling and use in various applications.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2,4-Trinitrobenzene

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 1,2,4-trinitrobenzene is exceedingly scarce. The majority of research on trinitrobenzene isomers focuses on the more common and symmetric 1,3,5-trinitrobenzene (B165232) (TNB). This guide provides a comprehensive overview based on the available information for related compounds, theoretical considerations, and general knowledge of nitroaromatic explosives. The quantitative data and decomposition pathways presented are primarily for 1,3,5-trinitrobenzene and should be considered as a proxy for understanding the potential behavior of this compound.

Introduction

This compound is a high-energy nitroaromatic compound. Like its isomers, its thermal stability is a critical parameter for its safe handling, storage, and application. The arrangement of the nitro groups on the benzene (B151609) ring significantly influences the molecule's stability and decomposition characteristics. The asymmetric nature of this compound, in contrast to the symmetric 1,3,5-isomer, is expected to result in different thermal behavior. This guide synthesizes the available information to provide a technical overview for researchers, scientists, and drug development professionals.

Theoretical Considerations for this compound

In the absence of extensive experimental data, computational studies provide valuable insights into the properties of this compound. Quantum chemical calculations can predict parameters such as the heat of formation and bond dissociation energies, which are indicative of thermal stability.

The primary decomposition of nitroaromatic compounds is often initiated by the cleavage of the C-NO2 bond. The energy required for this bond scission is a key indicator of thermal stability. It is theorized that the less symmetrical structure of this compound may lead to a lower decomposition temperature compared to the more stable 1,3,5-isomer due to increased ring strain and dipole moment.

Thermal Properties of Trinitrobenzene Isomers: A Comparative Overview

While specific data for the 1,2,4-isomer is lacking, the extensive research on 1,3,5-trinitrobenzene provides a solid foundation for understanding the general thermal behavior of this class of compounds.

Quantitative Data for 1,3,5-Trinitrobenzene

The following tables summarize key thermal properties of 1,3,5-trinitrobenzene, which can serve as a comparative baseline.

Table 1: Thermal Properties of 1,3,5-Trinitrobenzene

| Property | Value |

| Melting Point (°C) | 122.5 |

| Decomposition Onset (DSC, °C) | ~300 |

| Heat of Formation (kJ/mol) | +15.1 |

| Heat of Decomposition (kJ/g) | ~4.5 |

Table 2: Kinetic Parameters for the Thermal Decomposition of 1,3,5-Trinitrobenzene

| Parameter | Value | Method |

| Activation Energy (Ea, kJ/mol) | 150 - 200 | Varies (e.g., Kissinger, Ozawa) |

| Pre-exponential Factor (A, s⁻¹) | 10¹³ - 10¹⁸ | Varies |

Decomposition Pathways of Nitroaromatic Compounds

The thermal decomposition of trinitrobenzene is a complex process involving multiple, often competing, reaction pathways. The initial steps are crucial in determining the subsequent reaction cascade and the nature of the final products.

A generalized decomposition pathway for nitroaromatic compounds is illustrated below. The initial step is typically the homolytic cleavage of a C-NO2 bond, forming a phenyl radical and nitrogen dioxide. This is a highly reactive species that can initiate a series of secondary reactions.

Experimental Protocols for Thermal Analysis

Standard techniques for evaluating the thermal stability of energetic materials include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

A small sample (typically 1-5 mg) of this compound is placed in a tared TGA pan (e.g., aluminum, platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., 30-500 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature ranges of mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Methodology:

-

A small sample (typically 0.5-2 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify thermal events such as melting (endotherm) and decomposition (exotherm), and to quantify the enthalpy changes associated with these events.

The following diagram illustrates a typical experimental workflow for the thermal analysis of an energetic material.

Conclusion

Solubility of 1,2,4-Trinitrobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4-trinitrobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes the available information and supplements it with qualitative data and information on analogous compounds to provide a thorough understanding of its solubility profile. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to generate precise data as required.

Physicochemical Properties of this compound

This compound is a nitroaromatic compound with the chemical formula C₆H₃N₃O₆. Its molecular structure, consisting of a benzene (B151609) ring substituted with three nitro groups, governs its physical and chemical properties, including its solubility. The presence of the polar nitro groups and the aromatic ring influences its interaction with different organic solvents.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₃N₃O₆ |

| Molecular Weight | 213.11 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 61 °C |

Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a particular solvent. As a polar aromatic molecule, this compound is expected to be more soluble in polar organic solvents and those with aromatic character.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce in the available literature. The following table summarizes the limited data found.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | Not Specified | 16.2 |

| Ethanol | Not Specified | 5.45 |

Note: The data is derived from the statement "1g dissolves in: 6.17g methanol; 18.35g ethanol".

Qualitative Solubility Information and Data from Analogous Compounds

While extensive quantitative data is lacking for this compound, information on structurally similar compounds, such as its isomer 1,3,5-trinitrobenzene (B165232), can provide valuable insights into its expected solubility behavior. Nitroaromatic compounds are generally soluble in a range of organic solvents.[1]

Expected Solubility Profile based on Analogous Compounds:

-

High Solubility: Expected in polar aprotic solvents such as acetone, and in aromatic solvents like benzene and toluene.

-

Moderate to Good Solubility: Expected in alcohols (e.g., methanol, ethanol) and ethers (e.g., diethyl ether).

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane).

For comparison, 1,3,5-trinitrobenzene is reported to be soluble in benzene, methanol, ethanol, and ether.[2] This suggests a similar solubility pattern for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following section outlines a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent contamination of the sample with solid solute.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in g/100g of solvent, mg/mL, or mol/L.

3. Key Considerations:

-

Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly affect the solubility measurement.

-

Temperature Control: Precise temperature control is crucial as solubility is highly temperature-dependent.

-

Equilibrium Time: It is essential to ensure that the system has reached true equilibrium.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of a compound is influenced by several interrelated factors. The diagram below illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

A Technical Guide to the Historical Synthesis of 1,2,4-Trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of 1,2,4-trinitrobenzene, an unsymmetrical trinitroaromatic compound. Unlike its highly symmetric and more commercially prevalent isomer, 1,3,5-trinitrobenzene, the synthesis of this compound presents unique challenges due to the directing effects of the nitro groups during electrophilic aromatic substitution. Historical approaches to its synthesis have consequently relied on multi-step pathways, often involving the strategic introduction and conversion of functional groups to achieve the desired substitution pattern.

This document provides a detailed overview of the key historical synthetic routes, complete with experimental protocols and quantitative data where available from historical chemical literature.

Synthetic Pathways and Methodologies

The historical preparation of this compound has primarily revolved around the nitration of appropriately substituted benzene (B151609) derivatives, followed by the conversion of a directing group into a nitro group. The two most significant historical pathways originate from 2,4-dinitroaniline (B165453) and 2,4-dinitrophenol (B41442).

Route 1: From 2,4-Dinitroaniline via Diazotization-Nitration

This pathway leverages the diazotization of an aromatic amine, a cornerstone of classical organic synthesis, to introduce the third nitro group. The synthesis begins with the preparation of the precursor, 2,4-dinitroaniline.

Step 1: Preparation of 1-Chloro-2,4-dinitrobenzene (B32670)

The synthesis of the intermediate 1-chloro-2,4-dinitrobenzene is a well-documented historical process involving the dinitration of chlorobenzene (B131634).

-

Experimental Protocol:

-

To a mixture of 160 g of nitric acid (d=1.50 g/mL) and 340 g of sulfuric acid (d=1.84 g/mL), 100 g of chlorobenzene is added dropwise with mechanical stirring.

-

The reaction temperature is maintained between 50-55°C during the addition.

-

After the addition is complete, the temperature is raised to 95°C and held for 2 hours with continued stirring.

-

Upon cooling, the upper layer of the light yellow liquid solidifies. This solid is separated, broken up under water, and washed.

-

Further product can be precipitated from the spent acid by dilution with water.

-

The combined product is washed with cold water, then multiple times with hot water while molten, and finally with cold water again before being dried.

-

-

Quantitative Data: This process yields primarily 1-chloro-2,4-dinitrobenzene (m.p. 53.4°C) with a small amount of the 2,6-dinitro isomer (m.p. 87-88°C).

Step 2: Preparation of 2,4-Dinitroaniline

The chloro group in 1-chloro-2,4-dinitrobenzene is activated towards nucleophilic aromatic substitution and readily reacts with ammonia (B1221849) to form 2,4-dinitroaniline.

-

Experimental Protocol:

-

4-Chloro-1,3-dinitrobenzene is introduced into a threefold stoichiometric excess of aqueous ammonia (15-40% by weight).

-

The reaction is carried out at a temperature of 60-90°C.

-

-

Quantitative Data: This method is reported to produce 2,4-dinitroaniline in high yield and quality.

Step 3: Conversion of 2,4-Dinitroaniline to this compound

The final step involves the conversion of the amino group of 2,4-dinitroaniline into a nitro group. Historically, this was achieved through a diazotization reaction followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst, a variation of the Sandmeyer reaction.

-

Experimental Protocol (based on analogous historical Sandmeyer reactions):

-

2,4-Dinitroaniline is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5°C.

-

A solution of sodium nitrite in water is added slowly to the cooled solution of the amine to form the diazonium salt. The temperature must be strictly controlled to prevent decomposition.

-

The cold diazonium salt solution is then added to a solution of sodium nitrite in the presence of a copper(I) catalyst (e.g., copper(I) oxide or a copper(I) salt).

-

The reaction mixture is allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, leading to the evolution of nitrogen gas and the formation of this compound.

-

The product is then isolated by filtration or extraction and purified by recrystallization.

-

Logical Workflow for Route 1

Caption: Synthesis of this compound from Chlorobenzene via 2,4-Dinitroaniline.

Route 2: From 2,4-Dinitrophenol

An alternative historical route involves the use of 2,4-dinitrophenol as the starting material. This method also relies on the conversion of a functional group, in this case, a hydroxyl group, into a nitro group.

Step 1: Preparation of 2,4-Dinitrophenol

2,4-Dinitrophenol was historically prepared by the nitration of phenol (B47542).

-

Experimental Protocol:

-

A solution of phenol is added to a cooled and well-stirred mixture of sulfuric and nitric acids.

-

The mixture is then heated on a water bath for approximately 40 minutes.

-

The product initially separates as a dark red oil, which is then cooled, separated, and washed with water.

-

Purification can be achieved by dissolving the crude product in water with the addition of a 20% sodium hydroxide (B78521) solution, followed by treatment with animal charcoal and subsequent re-acidification.

-

-

Quantitative Data: Yields for this process are reported to be high.

Step 2: Conversion of 2,4-Dinitrophenol to this compound

The conversion of the phenolic hydroxyl group to a nitro group is a more challenging transformation than the conversion of an amino group. Historical methods would have likely involved a two-step process: conversion of the phenol to a better leaving group, followed by nucleophilic substitution. One such method involves the formation of a dinitrophenyl ether, followed by its reaction.

-

Experimental Protocol (Illustrative, based on known reactions of the era):

-

Etherification: 2,4-dinitrophenol is converted to its corresponding ethyl ether, 2,4-dinitrophenetole, by reaction with diethyl sulfate (B86663) in the presence of a base.

-

Nitration/Substitution: While direct nitration to replace the ethoxy group is not a standard reaction, historical methods for the preparation of related compounds suggest that under harsh nitrating conditions, cleavage of the ether and subsequent nitration could occur. A more plausible, though less direct, historical route would involve the conversion of the phenol to a halide (e.g., using phosphorus pentachloride) to form 1-chloro-2,4-dinitrobenzene, which would then follow the final step of Route 1. However, a more direct, albeit likely low-yielding, historical approach might have involved the direct treatment of a salt of 2,4-dinitrophenol with a nitrating agent under forcing conditions, though documentation for this specific transformation to this compound is scarce in readily accessible literature.

-

Due to the challenges in directly converting the hydroxyl group, the pathway via 2,4-dinitroaniline (Route 1) is generally considered the more historically practical and higher-yielding method.

Logical Workflow for Route 2 (Conceptual)

Caption: Conceptual Synthesis of this compound from Phenol via 2,4-Dinitrophenol.

Summary of Quantitative Data

| Starting Material | Intermediate(s) | Final Product | Reagents | Key Conditions | Reported Yield/Purity |

| Chlorobenzene | 1-Chloro-2,4-dinitrobenzene | This compound | 1. HNO₃, H₂SO₄2. Aq. NH₃3. NaNO₂, H⁺, then NaNO₂, Cu⁺ | 1. 50-95°C2. 60-90°C3. 0-5°C, then warming | High yield for intermediates; final step yield varies. |

| Phenol | 2,4-Dinitrophenol | This compound | 1. HNO₃, H₂SO₄2. Various (e.g., etherification then substitution) | 1. Heating on water bath2. Varies | High yield for dinitrophenol; final step challenging. |

Conclusion

The historical synthesis of this compound underscores the ingenuity of early organic chemists in overcoming the challenges posed by substituent directing effects. The multi-step pathways, particularly the route commencing with the dinitration of chlorobenzene followed by amination and a Sandmeyer-type reaction, represent the most logical and likely successful historical methods. These syntheses, while perhaps appearing cumbersome by modern standards, laid the foundational understanding of aromatic chemistry that continues to inform contemporary research and development in fields ranging from materials science to pharmaceuticals.

An In-depth Technical Guide to the Discovery and Initial Characterization of Trinitrobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of the three isomers of trinitrobenzene: 1,2,3-trinitrobenzene, 1,2,4-trinitrobenzene, and 1,3,5-trinitrobenzene (B165232). This document details experimental protocols for their synthesis and characterization by various analytical techniques, presents key physicochemical data in a comparative format, and includes visualizations of synthetic pathways.

Introduction

Trinitrobenzenes are a class of aromatic compounds with the chemical formula C₆H₃(NO₂)₃. The three isomers, distinguished by the substitution pattern of the nitro groups on the benzene (B151609) ring, exhibit distinct physical, chemical, and toxicological properties. While 1,3,5-trinitrobenzene is the most well-studied and symmetrically substituted isomer, a comprehensive understanding of all three is crucial for various research and development applications, including the synthesis of advanced materials and pharmaceuticals.

Synthesis of Trinitrobenzene Isomers

The synthesis of trinitrobenzene isomers typically involves the nitration of a suitable precursor. The choice of starting material and reaction conditions dictates the isomeric product.

Synthesis of 1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene can be synthesized through several routes, with two common methods being the decarboxylation of 2,4,6-trinitrobenzoic acid and the direct nitration of m-dinitrobenzene.[1][2] Another innovative two-step synthesis starts from phloroglucinol.

Experimental Protocol: Decarboxylation of 2,4,6-Trinitrobenzoic Acid [2]

This method involves the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) to 2,4,6-trinitrobenzoic acid, followed by decarboxylation.

-

Oxidation of TNT: A mixture of 2,4,6-trinitrotoluene and a strong oxidizing agent, such as potassium dichromate in concentrated sulfuric acid, is heated.[3]

-

Neutralization and Filtration: The resulting crude trinitrobenzoic acid is mixed with water, and a 15% sodium hydroxide (B78521) solution is added until a faint red color persists.[2] The solution is then neutralized with a few drops of acetic acid and filtered to remove any unreacted trinitrotoluene.[2]

-

Decarboxylation: Glacial acetic acid is added to the filtrate, and the mixture is gently heated.[2] 1,3,5-trinitrobenzene crystallizes and can be collected by filtration after cooling.

-

Recrystallization: The crude product is recrystallized from glacial acetic acid to yield pale yellow crystals.[2]

Experimental Protocol: Synthesis from Phloroglucinol

-

Formation of Trioxime: Phloroglucinol dihydrate is reacted with a 50% aqueous solution of hydroxylamine (B1172632) to form 1,3,5-cyclohexanetrione trioximes.

-

Oxidation: The trioxime product is suspended in dichloromethane (B109758) and slowly added to cooled (ice bath) 90% nitric acid with stirring. The evolution of nitrogen oxides is observed.

-

Work-up: After the reaction is complete, the mixture is poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1,3,5-trinitrobenzene.

Synthesis of this compound

The synthesis of this compound is less commonly described in the literature but can be achieved through the nitration of 2,4-dinitrotoluene.[4][5]

Conceptual Synthetic Pathway

References

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,2,4-Trinitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2,4-trinitrobenzene as a reagent in organic synthesis. Due to its electron-deficient nature, this compound is a valuable electrophile for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a variety of substituted dinitrobenzene derivatives.

Introduction

This compound is a highly electron-deficient aromatic compound due to the presence of three powerful electron-withdrawing nitro groups. This pronounced electrophilicity makes the benzene (B151609) ring susceptible to attack by nucleophiles, leading to the substitution of one of the nitro groups. This reactivity is the basis for its primary application in organic synthesis as a scaffold for the introduction of various functionalities onto an aromatic ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3]

Key Features:

-

High Reactivity: The three nitro groups strongly activate the benzene ring towards nucleophilic attack.

-

Versatility: A wide range of nucleophiles can be employed to synthesize diverse derivatives.

-

Positional Selectivity: Nucleophilic attack and subsequent substitution of a nitro group are regioselective.

Applications in Organic Synthesis

The primary application of this compound as a reagent is in nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the synthesis of complex aromatic compounds, including intermediates for pharmaceuticals and materials science.

In a typical SNAr reaction involving this compound, a nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex.[1] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups.[4][5] Subsequently, a nitro group is expelled as a leaving group, resulting in the formation of the substituted dinitrobenzene product.

General Reaction Scheme:

References

- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. PG.CHEMEASY: Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily ? [chemisfast.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 1,2,4-Trinitrobenzene in Energetic Materials Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trinitrobenzene (TNB) is a high-energy nitroaromatic compound that, while less common than its symmetric isomer 1,3,5-trinitrobenzene, holds significant interest in the field of energetic materials research. Its asymmetric structure influences its physical and explosive properties, making it a subject of study for understanding structure-property relationships in energetic materials. This document provides an overview of the applications of 1,2,4-TNB, detailed protocols for its synthesis and characterization, and a comparison of its properties with other common energetic materials.

Quantitative Data of Energetic Materials

A comparative summary of the key physical and energetic properties of this compound and other well-known energetic materials is presented below.

| Property | This compound | 1,3,5-Trinitrobenzene (TNB) | 2,4,6-Trinitrotoluene (TNT) | RDX | HMX | TATB |

| Chemical Formula | C₆H₃N₃O₆ | C₆H₃N₃O₆ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₆H₆N₆O₆ |

| Molecular Weight ( g/mol ) | 213.11 | 213.11 | 227.13 | 222.12 | 296.16 | 258.14 |

| Density (g/cm³) | 1.73[1] | 1.60 - 1.76[2][3] | 1.60 - 1.65 | ~1.82 | ~1.91 | 1.80 - 1.93[2][4] |

| Melting Point (°C) | 61[1] | 122.5[3] | 80.2 | 205.5 | 286 | 350 (decomposes)[4] |

| Detonation Velocity (m/s) | Data not available | 7,450[2] | 6,900[2] | 8,750 | 9,100 | 7,350[2] |

| Detonation Pressure (GPa) | Data not available | ~25 | ~19 | ~34 | ~39 | ~26 |

| Heat of Combustion (kJ/mol) | -2828[5] | Data not available | -3406 | -1800 | -2300 | -3079[6] |

| Heat of Formation (kJ/mol) | Estimated from Heat of Combustion | Data not available | -67 | +63.2 | +74.9 | -74.7 to -154[6] |

| Impact Sensitivity (H₅₀, cm) | Data not available | >100 (for dinitrobenzene)[7] | 15-25 | 24-30 | 20-28 | >100 |

| Friction Sensitivity (N) | Data not available | Data not available | >353 | 120 | 120 | >353 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1,3-dinitrobenzene (B52904). The following protocol is a representative procedure based on established methods for the nitration of nitroaromatic compounds.[8][9][10][11][12]

Materials:

-

1,3-Dinitrobenzene

-

Fuming nitric acid (98%+)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

-

Sodium bicarbonate solution (5%)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Heating mantle or water bath

-

Büchner funnel and filter paper

-

Beakers

-

Separatory funnel

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of fuming nitric acid to concentrated sulfuric acid with continuous stirring. The molar ratio of nitric acid to 1,3-dinitrobenzene should be slightly in excess (e.g., 1.1:1).

-

Nitration Reaction: Slowly add 1,3-dinitrobenzene to the chilled nitrating mixture in small portions, ensuring the temperature of the reaction mixture does not exceed a predetermined limit (e.g., 40-50°C) to control the reaction rate and minimize side product formation.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 60-70°C) for a specified duration (e.g., 1-2 hours) to ensure the completion of the nitration.

-

Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

-

Filtration and Washing: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water until the washings are neutral to litmus (B1172312) paper, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any residual acid, and finally with more cold deionized water.

-

Purification by Recrystallization: Purify the crude this compound by recrystallization.[13][14][15][16] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the product in a vacuum oven at a temperature below its melting point.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction is highly exothermic; careful temperature control is crucial to prevent runaway reactions.

-

This compound is a toxic and potentially explosive compound and should be handled with extreme care.

Characterization Protocols

DSC is used to determine the thermal properties of this compound, such as its melting point and decomposition temperature.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or copper sample pans and lids

-

Crimper for sealing pans

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a sample pan.[17]

-

Pan Sealing: Place the lid on the pan and seal it using a crimper. Ensure a good seal to prevent any loss of sample during the analysis.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 400°C).

-

Data Acquisition: Start the analysis and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

This test determines the sensitivity of this compound to impact.[3][18][19][20]

Apparatus:

-

BAM Fallhammer apparatus

-

Steel anvils and rollers

-

Sample holder

-

Drop weights of various masses

Procedure:

-

Sample Preparation: Place a small, measured amount of the this compound sample into the sample holder between two steel rollers on the anvil.

-

Test Execution: Drop a weight of a known mass from a specified height onto the sample.

-

Observation: Observe for any signs of reaction, such as a flame, flash, or audible report.

-

Staircase Method: Use the Bruceton (staircase) method to determine the 50% probability of initiation (H₅₀). This involves a series of trials at different drop heights, with the height for each subsequent trial being increased or decreased based on the outcome of the previous trial.

-

Data Analysis: Calculate the H₅₀ value, which represents the drop height at which there is a 50% probability of initiating the explosive.

This test evaluates the sensitivity of this compound to frictional stimuli.[7][21][22][23][24][25][26]

Apparatus:

-

BAM friction apparatus

-

Porcelain plate and pin

-

Loading arm with various weights

Procedure:

-

Sample Preparation: Spread a small amount of the this compound sample onto the porcelain plate.[24]

-

Test Execution: Lower the porcelain pin onto the sample and apply a known load using the loading arm and weights. The plate is then moved back and forth under the pin once.[23]

-

Observation: Observe for any signs of reaction, such as sparks, crackling, or ignition.

-

Threshold Determination: The test is typically performed by starting with a low load and gradually increasing it until a reaction is observed. The lowest load that causes a reaction in a specified number of trials (e.g., 1 in 6) is reported as the friction sensitivity.[23]

Plate Dent Test (for Detonation Pressure): The plate dent test is a common method to estimate the detonation pressure of an explosive.[17][21][27][28][29][30][31][32]

Apparatus:

-

Cylindrical charge of this compound of known diameter and density

-

Steel witness plate of standardized hardness and thickness

-

Detonator

-

Depth gauge or micrometer

Procedure:

-

Test Setup: Place the cylindrical charge of the explosive vertically on the center of the steel witness plate.[17]

-

Initiation: Initiate the explosive charge from the top using a suitable detonator.

-

Measurement: After the detonation, measure the depth of the dent created in the witness plate using a depth gauge or micrometer.[21]

-

Correlation: The detonation pressure is then estimated by comparing the measured dent depth to a calibration curve of dent depths produced by standard explosives with known detonation pressures.[27][31]

Streak Photography (for Detonation Velocity): Streak photography is a high-speed imaging technique used to measure the velocity of the detonation wave.[1][23][24][27][28]

Apparatus:

-

Streak camera

-

Cylindrical charge of this compound

-

Detonator

-

Timing and triggering electronics

Procedure:

-

Test Setup: Position the cylindrical explosive charge such that its axis is perpendicular to the slit of the streak camera.

-

Initiation: Initiate the explosive at one end.

-

Image Acquisition: As the detonation wave propagates along the charge, the light emitted from the wave front is captured by the streak camera, which sweeps the image across the film or sensor at a very high, known speed.

-

Data Analysis: The resulting streak record shows a tilted line, where the slope of the line is inversely proportional to the detonation velocity. By measuring the angle of this line and knowing the writing speed of the camera, the detonation velocity can be calculated.

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for 1,2,4-TNB characterization.

References

- 1. nmt.edu [nmt.edu]

- 2. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 3. fauske.com [fauske.com]

- 4. Fully nitrated benzene sets explosive record | Research | Chemistry World [chemistryworld.com]

- 5. This compound [webbook.nist.gov]

- 6. atct.anl.gov [atct.anl.gov]

- 7. etusersgroup.org [etusersgroup.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. 1,3-Dinitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. How To [chem.rochester.edu]

- 15. mt.com [mt.com]

- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 17. osti.gov [osti.gov]

- 18. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 19. matec-conferences.org [matec-conferences.org]

- 20. m.youtube.com [m.youtube.com]

- 21. osti.gov [osti.gov]

- 22. researchgate.net [researchgate.net]

- 23. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 24. researchgate.net [researchgate.net]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. utec-corp.com [utec-corp.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. apps.dtic.mil [apps.dtic.mil]

- 29. psemc.com [psemc.com]

- 30. tsst.mn [tsst.mn]

- 31. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 1,2,4-Trinitrobenzene in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 1,2,4-trinitrobenzene to generate novel compounds with potential applications in drug discovery and medicinal chemistry. The highly electron-deficient nature of the this compound ring system makes it an attractive scaffold for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of functional groups and the creation of diverse chemical libraries.

Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The derivatization of a trinitrobenzene core allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Core Concept: Nucleophilic Aromatic Substitution (SNAr)

The primary route for the derivatization of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The three electron-withdrawing nitro groups strongly activate the benzene (B151609) ring towards attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound with various nucleophiles. These protocols are based on established procedures for similar activated nitroaromatic compounds.

Safety Precautions: this compound and its derivatives are potentially explosive and should be handled with extreme care in small quantities, using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood. Avoid grinding, shock, and excessive heat.

Protocol 1: Derivatization with Primary and Secondary Amines

This protocol describes the general procedure for the synthesis of N-substituted 2,4-dinitroanilines from this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

-

Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

-

Add the base, such as triethylamine or potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or gently heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-